molecular formula C14H21N7O2S B10993978 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10993978
M. Wt: 351.43 g/mol
InChI Key: ZSCPBTSESXCNLQ-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the Cyclohexyl Group: The cyclohexyl group is introduced through a coupling reaction with the tetrazole derivative.

    Final Assembly: The final compound is assembled by coupling the thiadiazole and tetrazole derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions. The process is typically carried out in batch reactors or continuous flow reactors, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and tetrazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: It is used in studies to understand the biological pathways and mechanisms of action of thiadiazole derivatives.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The thiadiazole ring is known to interact with metal ions, which can further modulate its biological activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiadiazole and tetrazole rings, which confer distinct biological activities. The presence of the methoxymethyl group further enhances its reactivity and potential applications. Compared to other similar compounds, it exhibits a broader range of biological activities and higher stability under various conditions.

Properties

Molecular Formula

C14H21N7O2S

Molecular Weight

351.43 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C14H21N7O2S/c1-23-8-12-17-18-13(24-12)16-11(22)7-14(5-3-2-4-6-14)9-21-10-15-19-20-21/h10H,2-9H2,1H3,(H,16,18,22)

InChI Key

ZSCPBTSESXCNLQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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